molecular formula C16H17BF3NO3 B7958304 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)quinolin-4-ol

3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)quinolin-4-ol

Cat. No.: B7958304
M. Wt: 339.1 g/mol
InChI Key: DHDFYBKARYMCQJ-UHFFFAOYSA-N
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Description

3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)quinolin-4-ol is a complex organic compound that features a quinoline core substituted with a trifluoromethyl group and a boronate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)quinolin-4-ol typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Formation of the Quinoline Core: This can be achieved through a Pfitzinger reaction, where an isatin reacts with a ketone in the presence of a base.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as Ruppert-Prakash reagent (CF₃SiMe₃) under catalytic conditions.

    Boronate Ester Formation:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)quinolin-4-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Palladium catalysts and bases like potassium carbonate (K₂CO₃) are commonly employed in cross-coupling reactions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the coupling partner used.

Scientific Research Applications

3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)quinolin-4-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Medicine: Investigated for its potential as a pharmacophore in drug discovery, particularly in the development of anti-cancer and anti-inflammatory agents.

    Industry: Utilized in the synthesis of advanced materials, including polymers and electronic materials.

Mechanism of Action

The mechanism of action of 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)quinolin-4-ol depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The boronate ester group can participate in reversible covalent interactions with biomolecules, making it useful in the design of enzyme inhibitors.

Comparison with Similar Compounds

Similar Compounds

    3-(Dioxaborolan-2-yl)quinoline: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.

    2-(Trifluoromethyl)quinolin-4-ol: Lacks the boronate ester group, affecting its reactivity in cross-coupling reactions.

    3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline: Lacks the hydroxyl group, which may influence its solubility and reactivity.

Uniqueness

3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)quinolin-4-ol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the trifluoromethyl and boronate ester groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BF3NO3/c1-14(2)15(3,4)24-17(23-14)11-12(22)9-7-5-6-8-10(9)21-13(11)16(18,19)20/h5-8H,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHDFYBKARYMCQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(NC3=CC=CC=C3C2=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BF3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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